N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-isobutyramide
Description
N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-isobutyramide is a boronic ester-containing compound characterized by a dioxaborolane ring attached to a phenyl group, which is further substituted with an ethyl-isobutyramide moiety. This structure positions it as a key intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl systems .
Properties
Molecular Formula |
C18H28BNO3 |
|---|---|
Molecular Weight |
317.2 g/mol |
IUPAC Name |
2-methyl-N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]propanamide |
InChI |
InChI=1S/C18H28BNO3/c1-12(2)16(21)20-13(3)14-8-10-15(11-9-14)19-22-17(4,5)18(6,7)23-19/h8-13H,1-7H3,(H,20,21) |
InChI Key |
GLPXZOWUMZIAJP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)NC(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Borylation of Halogenated Precursors
A common route involves Miyaura borylation, where a halogenated aryl precursor reacts with bis(pinacolato)diboron under palladium catalysis. For example, 4-bromo-N-(1-phenylethyl)isobutyramide undergoes borylation using PdCl₂(dppf) (dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II)) in 1,4-dioxane with potassium acetate as a base.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | PdCl₂(dppf) (0.03 equiv) |
| Ligand | 1,1′-Bis(diphenylphosphino)ferrocene (0.03 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | 80°C |
| Time | 18 hours |
| Yield | 70% |
This method achieves moderate yields but requires inert conditions and prolonged heating. Microwave-assisted protocols reduce reaction times to 1–2 hours at 120°C, albeit with slightly lower yields (42–48%).
Amide Formation via Acylation of Primary Amines
Protection of 4-(1-Aminoethyl)phenylboronic Acid Pinacol Ester
The isobutyramide group is introduced by treating 4-(1-aminoethyl)phenylboronic acid pinacol ester with isobutyryl chloride in dichloromethane (DCM) using triethylamine as a base.
Typical Protocol
- Substrate : 4-(1-Aminoethyl)phenylboronic acid pinacol ester (1.0 equiv)
- Acylating Agent : Isobutyryl chloride (1.2 equiv)
- Base : Triethylamine (2.0 equiv)
- Solvent : DCM, 0°C to room temperature
- Yield : 85–90%
This step is highly efficient and compatible with the boronate ester, avoiding side reactions such as transesterification.
Integrated Synthetic Workflow
A representative large-scale synthesis combines Miyaura borylation and amidation:
Miyaura Borylation :
Amidation :
- Treat intermediate with isobutyryl chloride (1.2 equiv) in DCM/TEA.
- Yield : 90% after precipitation.
Overall Yield : 63% (multi-step).
Comparative Analysis of Methods
| Method | Catalyst | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Miyaura Borylation | PdCl₂(dppf) | 80°C, 18h | 70% | High purity, scalable | Long reaction time |
| Suzuki Coupling | PdCl₂(DPPF) | 120°C, 1h | 48% | Rapid, microwave-compatible | Moderate yield |
| Microwave Borylation | PEPPSI-IPr | 130°C, 0.5h | 42% | Ultra-fast | Specialized equipment required |
Challenges and Optimization Strategies
- Functional Group Compatibility : The boronate ester is sensitive to protic solvents and strong acids/bases. Use of anhydrous conditions and mild bases (e.g., Cs₂CO₃) mitigates decomposition.
- Purification : Silica gel chromatography risks boronate hydrolysis. Reverse-phase HPLC with acetonitrile/water gradients is preferred.
- Catalyst Selection : Palladium complexes with bulky ligands (e.g., PEPPSI-IPr) improve steric hindrance tolerance, enabling coupling of hindered substrates.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-isobutyramide can undergo various chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Halogens or other electrophiles in the presence of a catalyst.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-isobutyramide has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-isobutyramide involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating various chemical transformations. The compound’s molecular targets and pathways are still under investigation, particularly in the context of its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
The compound belongs to a broader class of aryl/heteroaryl boronic esters. Below is a comparative analysis of its structural analogs:
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Aromatic Core : The target compound’s phenyl group contrasts with pyridine (e.g., ) or carbazole (e.g., QW-4070 ) in analogs, affecting electronic properties and reactivity in cross-couplings.
- Functional Groups : Analogs with hydroxyl (QN-7498 ) or morpholine () substituents highlight versatility in post-functionalization.
Key Findings :
- Steric Effects : The ethyl-isobutyramide group in the target compound may hinder coupling with sterically demanding aryl halides, whereas less bulky analogs (e.g., acetamide derivatives ) show broader compatibility.
- Electronic Effects: Electron-withdrawing groups (e.g., cyano in ) on coupling partners enhance reactivity with boronic esters.
Biological Activity
N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-isobutyramide is a compound of interest due to its potential biological activities. Its unique structure features a dioxaborolane moiety, which is known for its diverse applications in medicinal chemistry. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C28H28BNO2
- Molecular Weight : 421.34 g/mol
- CAS Number : 528610-01-7
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The dioxaborolane moiety may facilitate interactions with enzymes and receptors involved in cellular signaling pathways.
Biological Activity Overview
The compound has been studied for its potential effects in several biological contexts:
- Antiproliferative Activity : Research indicates that compounds containing the dioxaborolane structure exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the substituents on the dioxaborolane can enhance or diminish activity depending on their electronic and steric properties .
- Calcium Channel Interaction : Similar compounds have demonstrated the ability to act as calcium channel inhibitors. This interaction can affect vascular resistance and blood pressure regulation . The potential for this compound to modulate these pathways warrants further investigation.
- Docking Studies : Computational docking studies suggest that this compound may bind effectively to specific protein targets involved in disease processes. These studies provide insights into the binding affinities and potential therapeutic applications of the compound .
Table 1: Summary of Biological Activities
Q & A
Q. Methodological strategies :
- Catalyst optimization : Compare PdCl₂(dppf) vs. Pd(OAc)₂ for steric/electronic effects .
- Base screening : Test Cs₂CO₃ (enhances solubility) vs. K₃PO₄ (higher basicity) to improve turnover .
- Moisture control : Use molecular sieves or rigorous inert gas purging to prevent boronate hydrolysis .
- Kinetic monitoring : Employ in situ ¹H NMR to track intermediate formation and identify rate-limiting steps .
(Advanced) What strategies mitigate hydrolysis of the dioxaborolane ring during storage?
- Storage : Maintain at -20°C under argon with desiccants (e.g., silica gel) .
- Stabilizers : Add radical inhibitors (e.g., BHT) to prevent oxidative degradation .
- Purity monitoring : Use HPLC to detect hydrolyzed byproducts (e.g., boronic acid) and ¹¹B NMR to confirm integrity .
- Structural modification : Introduce electron-withdrawing groups (e.g., cyano) to enhance hydrolytic stability .
(Basic) What are the key considerations for handling this compound experimentally?
- Moisture avoidance : Use glovebox/Schlenk techniques for air-sensitive steps .
- Solvent selection : Prefer anhydrous DCM or THF over protic solvents (e.g., MeOH) .
- Safety protocols : Wear nitrile gloves, goggles, and use fume hoods due to potential boronate toxicity .
(Advanced) How can computational chemistry aid in designing derivatives for specific applications?
- DFT calculations : Predict electronic properties (e.g., Lewis acidity) to optimize reactivity in cross-couplings .
- Molecular docking : Screen interactions with biological targets (e.g., enzymes) for drug discovery .
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. fluoro groups) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
